

IUPAC nomenclature for CH₃F and related compounds

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Compound of Interest

Compound Name: **Fluoromethane**

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An In-depth Technical Guide to the IUPAC Nomenclature of **Fluoromethane** (CH₃F) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloalkanes, or alkyl halides, are a fundamental class of organic compounds that find extensive application in research and industry, from synthetic reagents to pharmaceuticals and materials science. A precise and unambiguous system of nomenclature is paramount for effective scientific communication. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **fluoromethane** (CH₃F) and related simple haloalkanes. It further presents key physicochemical data, experimental protocols for synthesis, and logical diagrams to illustrate naming conventions and reaction pathways.

IUPAC Nomenclature of Haloalkanes

The IUPAC system provides a systematic method for naming haloalkanes, treating the halogen as a substituent on the parent alkane chain.[\[1\]](#)[\[2\]](#)

Core Rules

- Identify the Parent Alkane: The longest continuous carbon chain containing the halogen atom determines the base name of the alkane.[\[3\]](#)[\[4\]](#)

- Name the Halogen Substituent: Halogen substituents are named with a prefix ending in "-o".
 - F: fluoro-
 - Cl: chloro-
 - Br: bromo-
 - I: iodo-
- Numbering the Carbon Chain: The carbon chain is numbered from the end that gives the carbon atom bonded to the halogen the lowest possible number (locant).[3][5]
- Assembling the Name: The name is constructed by placing the locant, a hyphen, the halo-prefix, and the parent alkane name together as a single word.[3][5]

For simple methyl halides, where there is only one carbon, a number is not necessary.

- CH_3F : The parent alkane is methane. The halogen is fluorine ("fluoro"). Thus, the IUPAC name is **Fluoromethane**.[6][7][8]
- CH_3Cl : The parent alkane is methane. The halogen is chlorine ("chloro"). Thus, the IUPAC name is Chloromethane.
- CH_3Br : The parent alkane is methane. The halogen is bromine ("bromo"). Thus, the IUPAC name is Bromomethane.
- CH_3I : The parent alkane is methane. The halogen is iodine ("iodo"). Thus, the IUPAC name is Iodomethane.

Compounds with Multiple Substituents

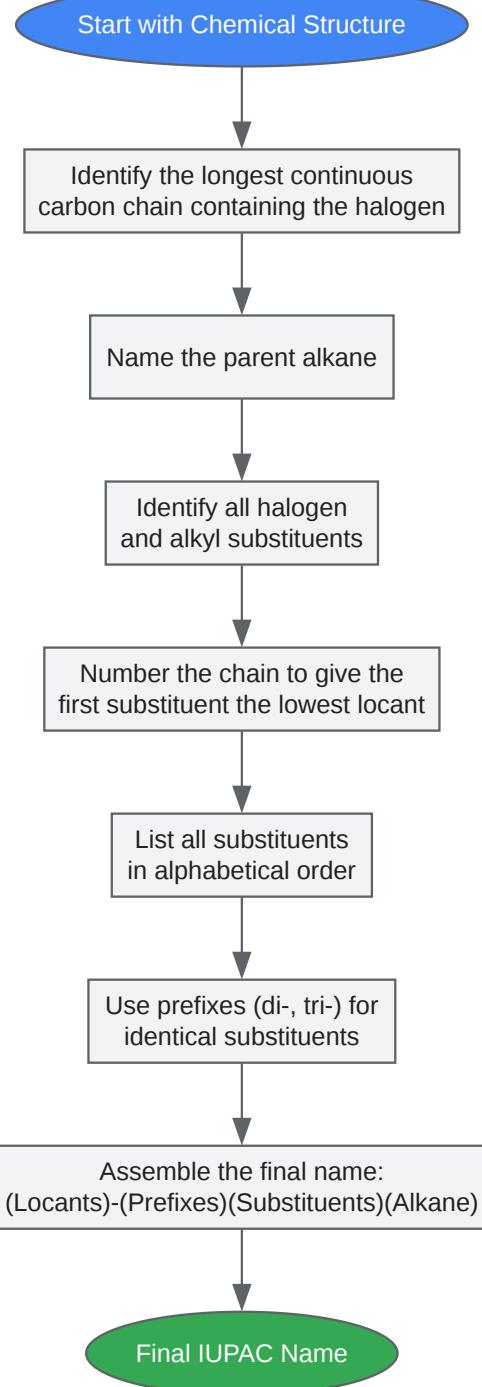
When multiple substituents are present, including different halogens or alkyl groups, the following rules apply:

- Lowest Locant Rule: The chain is numbered to give the lowest possible number to the first substituent encountered.[1]

- **Alphabetical Order:** All substituents are listed in alphabetical order, irrespective of their numerical position. For example, 'bromo' precedes 'chloro'.[\[1\]](#)[\[2\]](#)
- **Prefixes:** If the same substituent appears more than once, prefixes such as 'di-', 'tri-', and 'tetra-' are used. These prefixes are ignored when determining alphabetical order.[\[5\]](#)

Logical Diagram: IUPAC Naming Workflow for Haloalkanes

IUPAC Naming Logic for Haloalkanes

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Caption: A flowchart illustrating the systematic process of naming haloalkanes according to IUPAC rules.

Quantitative Data for Methyl Halides (CH_3X)

The physical properties of methyl halides are significantly influenced by the nature of the halogen atom. Key quantitative data are summarized below for comparison.

Property	Fluoromethane (CH_3F)	Chloromethane (CH_3Cl)	Bromomethane (CH_3Br)	Iodomethane (CH_3I)
Formula Weight (g/mol)	34.03	50.49	94.94	141.94
Boiling Point (°C)	-78.4	-23.8[9]	3.6[3]	42.4[6]
C-X Bond Length (pm)	139[6]	178[10]	193[10]	214[10]
C-X Bond Enthalpy (kJ/mol)	452[10]	351[10]	293[10]	234[10]
Dipole Moment (Debye)	1.85[6]	1.860[10]	1.830[10]	1.636[10]

Note: Data sourced from multiple references as indicated. The C-X bond enthalpy represents the energy required to break the carbon-halogen bond.

Experimental Protocols: Synthesis of Fluoromethane

The synthesis of **fluoromethane** has been approached through various methods since its first discovery. Below are detailed methodologies for two distinct synthetic routes.

Protocol 1: Halogen Exchange (Swarts Reaction Variant)

This protocol is based on the classic halogen exchange reaction, a foundational method in organofluorine chemistry.[9]

- Objective: To synthesize **fluoromethane** (CH_3F) from a methyl halide precursor (e.g., methyl bromide) using a metal fluoride.
- Reaction: $2\text{CH}_3\text{Br} + \text{Hg}_2\text{F}_2 \rightarrow 2\text{CH}_3\text{F} + \text{Hg}_2\text{Br}_2$ ^[9]
- Materials:
 - Methyl bromide (CH_3Br)
 - Mercurous fluoride (Hg_2F_2) or another suitable metal fluoride (e.g., AgF , SbF_3)^[9]
 - Anhydrous reaction vessel with a reflux condenser and gas collection system
 - Heating mantle
- Methodology:
 - Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry.
 - Charge the reaction vessel with the chosen metal fluoride (e.g., mercurous fluoride).
 - Cool the vessel and carefully introduce liquid methyl bromide.
 - Slowly warm the mixture to initiate the reaction. The temperature will depend on the reactivity of the chosen fluoride. For highly reactive fluorides like AgF , the reaction may proceed at lower temperatures.^[9]
 - The gaseous **fluoromethane** product will evolve from the reaction mixture.
 - Pass the evolved gas through a cold trap or a suitable collection system to capture the **fluoromethane**.
 - The product can be purified by fractional distillation to remove any unreacted starting material or byproducts.
- Safety Precautions: Methyl halides are toxic and flammable. Metal fluorides, particularly those of heavy metals, are toxic. All manipulations must be performed in a fume hood with appropriate personal protective equipment (PPE).

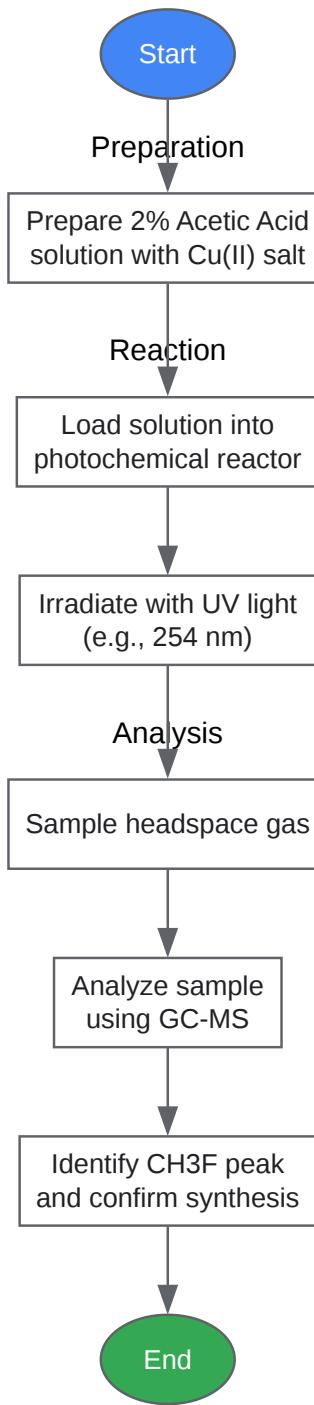
Protocol 2: Photochemical Synthesis

This protocol describes a modern approach to **fluoromethane** generation using a copper-mediated photochemical process.[9][11]

- Objective: To generate **fluoromethane** via a radical halogen atom transfer (XAT) mechanism.
- Mechanism: This method involves the UV-induced homolysis of acetic acid to generate methyl radicals ($\bullet\text{CH}_3$). These radicals then abstract a fluorine atom from an intermediate copper-fluorine complex.[11]
- Materials:
 - Acetic acid (dilute, e.g., 2% v/v)
 - Copper(II) salt (e.g., CuSO_4) to act as a sensitizer
 - UV radiation source (e.g., germicidal UV-C lamp, 254 nm)
 - Gas-tight reaction vessel connected to a gas chromatograph-mass spectrometer (GC-MS) for product identification
- Methodology:
 - Prepare a dilute solution of acetic acid (e.g., 2% v/v) in deionized water.
 - Dissolve the Cu(II) salt in the acetic acid solution to a desired concentration (e.g., 60 mg/L). The presence of Cu(II) is essential for the reaction.[11]
 - Transfer the solution to the gas-tight photochemical reactor.
 - Purge the headspace of the reactor with an inert gas to remove air.
 - Irradiate the solution with the UV lamp for a set period while monitoring the temperature.
 - Periodically, or at the end of the irradiation period, sample the headspace gas using a gas-tight syringe.

- Inject the gas sample into the GC-MS to identify the volatile products. The presence of a peak corresponding to the mass spectrum of **fluoromethane** confirms its synthesis.[11]
- Experimental Notes: The yield of this reaction is reported to be low (<1%).[11] Optimization of parameters such as pH, irradiation time, and sensitizer concentration can be explored to potentially improve the yield.

Workflow Diagram: Photochemical Synthesis of Fluoromethane

Workflow for Photochemical Synthesis of CH₃F[Click to download full resolution via product page](#)

Caption: A workflow diagram outlining the key steps for the photochemical synthesis and analysis of **fluoromethane**.

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